6α-Methyl Mometasone Furoate-d3 6α-Methyl Mometasone Furoate-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC0205718
InChI:
SMILES:
Molecular Formula: C₂₈H₂₉D₃Cl₂O₆
Molecular Weight: 538.47

6α-Methyl Mometasone Furoate-d3

CAS No.:

Cat. No.: VC0205718

Molecular Formula: C₂₈H₂₉D₃Cl₂O₆

Molecular Weight: 538.47

* For research use only. Not for human or veterinary use.

6α-Methyl Mometasone Furoate-d3 -

Specification

Molecular Formula C₂₈H₂₉D₃Cl₂O₆
Molecular Weight 538.47

Introduction

Structural and Chemical Characteristics

Molecular Architecture

6α-Methyl Mometasone Furoate-d3 (C₂₈H₂₉D₃Cl₂O₆) is a deuterium-labeled derivative of mometasone furoate, a synthetic corticosteroid. The compound features three deuterium atoms at the 3, 4, and 5 positions of the furan-2-carboxylate moiety, as indicated by its IUPAC name:

(8S, 9R, 10S, 11S, 13S, 14S, 16R, 17R)-9-Chloro-17-(2-chloroacetyl)-11-hydroxy-10, 13, 16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl 3,4,5-trideuteriofuran-2-carboxylate .

This isotopic substitution preserves the pharmacological activity of the parent drug while introducing a mass shift critical for differentiation in mass spectrometry.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₈H₂₉D₃Cl₂O₆
Molecular Weight538.47 g/mol
CAS NumberNot assigned
Parent DrugMometasone Furoate
Isotopic Purity≥98% (by LC-MS/MS)

Synthetic Pathways and Manufacturing

Deuterium Incorporation Strategies

The synthesis of 6α-Methyl Mometasone Furoate-d3 typically begins with the precursor 6α-Methyl Prednisolone 21-Acetate, which undergoes sequential modifications:

  • Epoxidation and Chlorination: Introduction of the 9β,11β-epoxide and 21-chloro groups under controlled anhydrous conditions .

  • Furoylation: Reaction with deuterated furan-2-carbonyl chloride (ClCOC₄D₃O) in dichloromethane, catalyzed by organic bases like triethylamine .

  • Purification: Chromatographic isolation using reverse-phase HPLC to achieve isotopic and chemical purity >99% .

Critical process parameters include temperature control (-10°C during furoylation) and stoichiometric precision to avoid diastereomer formation .

Analytical Applications in Pharmaceutical Research

Role as an Internal Standard

The compound’s primary utility lies in its deployment as an internal standard for quantifying mometasone furoate in biological matrices. Key applications include:

  • Pharmacokinetic Profiling: Enables precise measurement of drug concentrations in plasma, with detection limits as low as 0.1 ng/mL using UHPLC-HRMS .

  • Metabolic Stability Studies: Deuterium labeling prevents interference from endogenous compounds, allowing clear tracking of Phase I/II metabolites .

  • Impurity Analysis: Serves as a reference marker for identifying degradation products in stability-indicating methods .

Table 2: Performance Metrics in LC-MS/MS Assays

Parameter6α-Methyl Mometasone Furoate-d3Unlabeled Analog
Retention Time (min)4.2 ± 0.14.2 ± 0.1
Matrix Effect (%)98.5–102.385.4–112.7
Intraday Precision (%RSD)1.84.6

Data adapted from method validation studies .

Recent Advancements and Research Frontiers

High-Resolution Mass Spectrometry (HRMS) Integration

Emerging workflows couple 6α-Methyl Mometasone Furoate-d3 with ion mobility spectrometry, achieving 0.01 ng/mL sensitivity in dried blood spot analyses . This advancement supports pediatric pharmacokinetic studies requiring minimal sample volumes.

Synthetic Biology Approaches

Recent patents disclose enzymatic synthesis routes using modified Aspergillus oxidoreductases to improve deuterium incorporation efficiency (85% → 97%) while reducing chiral impurities .

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